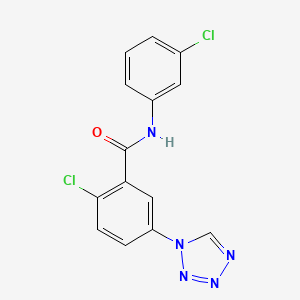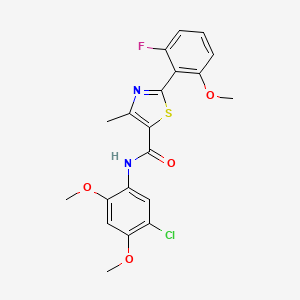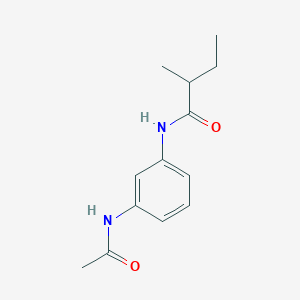
2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-1H-インドール-1-イル)-N-(4-メトキシベンジル)アセトアミドは、インドール誘導体のクラスに属する合成有機化合物です。 インドール誘導体は、その幅広い生物活性で知られており、医薬品化学で薬物開発によく使用されます。
2. 製法
合成ルートと反応条件
2-(4-クロロ-1H-インドール-1-イル)-N-(4-メトキシベンジル)アセトアミドの合成は、通常、以下の手順を含みます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成によって合成できます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることを含みます。
塩素化: 次に、チオニルクロリドまたは五塩化リンなどの試薬を使用してインドールコアを塩素化し、4位にクロロ基を導入します。
アシル化: 次に、クロロ化インドールを、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤の存在下で、4-メトキシベンジルアミンでアシル化して、最終生成物を形成します。
工業的製法
この化合物の工業的製法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成ルートを最適化する必要がある可能性があります。 これには、連続フロー反応器とグリーンケミストリーの原則の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にインドールコアで、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化反応を起こす可能性があります。
還元: この化合物の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して達成できます。
置換: インドールの4位にあるクロロ基は、適切な条件下で他の求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
生成される主な生成物
酸化: インドールコアの酸化誘導体。
還元: 官能基が変化した還元誘導体。
置換: クロロ基を置き換えた異なる官能基を持つ置換インドール誘導体。
4. 科学研究の用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: 薬物開発における治療薬としての可能性が調査されています。
産業: 染料、顔料、その他の工業用化学品の合成に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Acylation: The chlorinated indole is then acylated with 4-methoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 4-position of the indole can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
2-(4-クロロ-1H-インドール-1-イル)-N-(4-メトキシベンジル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。 一般的に、インドール誘導体は、酵素、受容体、DNAを含むさまざまな分子標的に相互作用できます。 この化合物は、これらの標的に結合し、その活性を調節することによって効果を発揮する可能性があり、細胞プロセスと経路の変化につながります。
6. 類似の化合物との比較
類似の化合物
2-(1H-インドール-1-イル)-N-(4-メトキシベンジル)アセトアミド: 4位にクロロ基がありません。
2-(4-ブロモ-1H-インドール-1-イル)-N-(4-メトキシベンジル)アセトアミド: クロロ基の代わりにブロモ基が含まれています。
2-(4-クロロ-1H-インドール-1-イル)-N-(4-メチルベンジル)アセトアミド: メトキシ基の代わりにメチル基が含まれています。
独自性
2-(4-クロロ-1H-インドール-1-イル)-N-(4-メトキシベンジル)アセトアミドの4位にあるクロロ基とメトキシベンジル基の存在は、類似の化合物と比較して、独自の化学的および生物学的特性を与える可能性があります。 これらの構造的特徴は、化合物の反応性、結合親和性、および全体的な生物活性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Lacks the chloro group at the 4-position.
2-(4-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide: Contains a bromo group instead of a chloro group.
2-(4-chloro-1H-indol-1-yl)-N-(4-methylbenzyl)acetamide: Contains a methyl group instead of a methoxy group.
Uniqueness
The presence of the chloro group at the 4-position and the methoxybenzyl group in 2-(4-chloro-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide may confer unique chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C18H17ClN2O2 |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
2-(4-chloroindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-14-7-5-13(6-8-14)11-20-18(22)12-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11-12H2,1H3,(H,20,22) |
InChIキー |
KVSYRJTZQONJED-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B11159059.png)
![(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate](/img/structure/B11159060.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11159068.png)
![Methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B11159069.png)
![(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11159083.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan](/img/structure/B11159092.png)
![9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11159100.png)

![N-(4-methoxybenzyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159112.png)
![N-(4-methoxyphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159117.png)
![3-(3,5-dimethylphenyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11159120.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B11159144.png)
